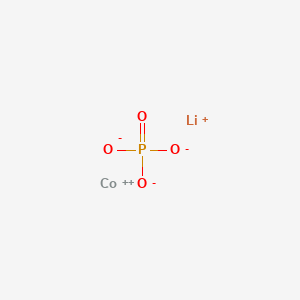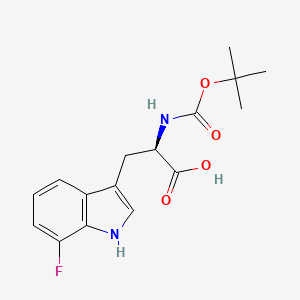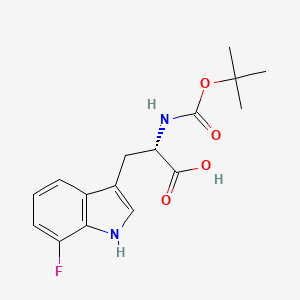
2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole
Overview
Description
2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties, making them valuable in various applications, particularly in organic electronics and photonics. This compound is characterized by its complex structure, which includes multiple carbazole units and phenyl groups, contributing to its stability and functionality.
Mechanism of Action
Target of Action
The primary target of 9,9’‘-Diphenyl-9H,9’H,9’‘H-3,2’:7’,3’'-tercarbazole is in the field of optoelectronics, specifically in the fabrication of organic light-emitting diodes (OLEDs) . It serves as an intermediate in the production of OLED materials .
Mode of Action
9,9’‘-Diphenyl-9H,9’H,9’‘H-3,2’:7’,3’'-tercarbazole interacts with its targets by serving as a source of electrons . It can create exciplexes, which are excited-state complexes formed by the interaction of a molecule in an electronic excited state with a molecule in the ground state .
Biochemical Pathways
The compound plays a crucial role in the light-emitting process of OLEDs. It contributes to the formation of exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .
Result of Action
The result of the compound’s action is the efficient operation of OLED devices. For instance, a device based on a similar compound showed high device efficiencies .
Action Environment
The compound is sensitive to air and should be stored under inert gas . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 9-phenylcarbazole: This can be achieved through a Suzuki coupling reaction between 9-bromo-9H-carbazole and phenylboronic acid in the presence of a palladium catalyst.
Bromination: The 9-phenylcarbazole is then brominated at the 3-position using N-bromosuccinimide (NBS) to form 3-bromo-9-phenylcarbazole.
Coupling Reaction: Finally, a coupling reaction between 3-bromo-9-phenylcarbazole and 2,7-dibromo-9H-carbazole is carried out using a palladium catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl or carbazole rings using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbazole-quinones.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated or nitro-substituted carbazole derivatives.
Scientific Research Applications
2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole has several scientific research applications:
Organic Light-Emitting Diodes (OLEDs): It is used as a host material in OLEDs due to its excellent charge-transport properties.
Photovoltaic Cells: The compound is utilized in the active layers of organic photovoltaic cells to enhance their efficiency.
Photocatalysis: It serves as a photocatalyst in various organic transformations.
Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 2,7-bis(diphenylphosphine oxide)-9-(9-phenylcarbazol-3-yl)-9-phenylfluorene
- 2,6-bis(3-(carbazol-9-yl) phenyl)-pyridine
- 10,10-dioxo-2,6-bis(9-phenyl-3-carbazolyl)-9-thioxanthenone
Uniqueness
2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole stands out due to its unique combination of carbazole units and phenyl groups, which provide enhanced stability and electronic properties. This makes it particularly suitable for applications in OLEDs and other electronic devices, where efficient charge transport is crucial.
Properties
IUPAC Name |
2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H31N3/c1-3-11-35(12-4-1)50-45-17-9-7-15-39(45)41-27-31(21-25-47(41)50)33-19-23-37-38-24-20-34(30-44(38)49-43(37)29-33)32-22-26-48-42(28-32)40-16-8-10-18-46(40)51(48)36-13-5-2-6-14-36/h1-30,49H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYUAOUFXFTZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)C6=C(N5)C=C(C=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C1=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H31N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


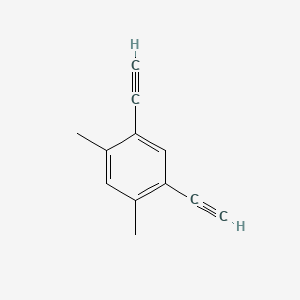
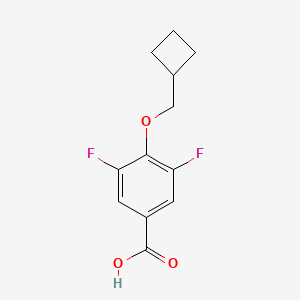
![Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate](/img/structure/B3027760.png)
![4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027761.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3027762.png)
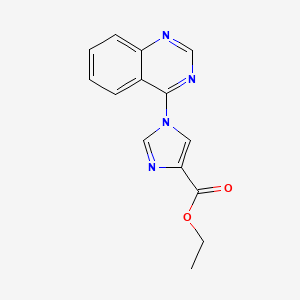
![Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B3027764.png)
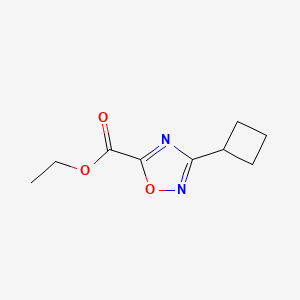
![4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B3027767.png)
![(4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B3027768.png)
